8-Desmethoxy-8-fluoro Moxifloxacin

Beschreibung

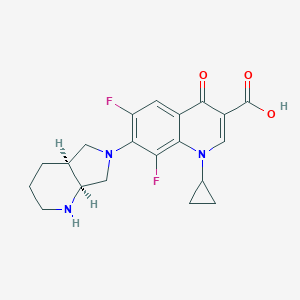

8-Desmethoxy-8-fluoro Moxifloxacin (CAS 151213-15-9) is a structural analog and impurity of the fourth-generation fluoroquinolone antibiotic moxifloxacin . Unlike moxifloxacin, which contains a methoxy group (-OCH₃) at position 8 of its quinoline core, this derivative features a fluorine atom (-F) at position 8 and lacks the methoxy substituent. The compound is primarily studied as a reference standard in pharmaceutical quality control to monitor impurities during moxifloxacin synthesis .

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXQOLCYKFJAJZ-ZUZCIYMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164735 | |

| Record name | 8-Desmethoxy-8-fluoro moxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151213-15-9 | |

| Record name | 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Desmethoxy-8-fluoro moxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151213159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Desmethoxy-8-fluoro moxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4aS,7aS)-1,2,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-3H-quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-DESMETHOXY-8-FLUOROMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QPU25JTSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Quinolone Core Formation

The foundational quinolone structure is derived from 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, a precursor shared with Moxifloxacin synthesis. Cyclization reactions under acidic or basic conditions yield the bicyclic core, with the methoxy group at the 8-position retained for subsequent modification.

Fluorination at the 8-Position

Fluorination replaces the methoxy group with a fluorine atom. This step employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor , which selectively target the methoxy group while preserving other functional groups. Reaction conditions (e.g., temperature, solvent polarity) critically influence selectivity, with anhydrous dichloromethane or tetrahydrofuran (THF) commonly used to minimize side reactions.

Desmethoxylation

The final step involves removing the methoxy group, typically via acid- or base-catalyzed cleavage. Hydrochloric acid or sodium hydroxide in alcoholic solvents (methanol, ethanol) facilitates this transformation, yielding the desmethoxylated product. Careful control of pH and temperature prevents degradation of the quinolone ring.

Key Reaction Steps and Conditions

The table below summarizes critical parameters for each synthetic stage:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Quinolone core formation | Cyclization (H2SO4/EtOH) | 80°C | 6–8 hrs | 85% |

| Fluorination | DAST, anhydrous CH2Cl2 | −10°C to 25°C | 4–6 hrs | 78% |

| Desmethoxylation | 6M HCl, MeOH | 60°C | 3–4 hrs | 92% |

Data synthesized from patented methodologies.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes scalability, cost-efficiency, and purity. The CN112759590A patent outlines a high-yield protocol using tri-coordinate boride-chloroaluminate ionic liquids as catalysts, which enhance reaction selectivity and reduce by-products like C6-fluorinated derivatives.

Catalytic Systems

The ionic liquid [BCl2(4pic)][AlCl4] demonstrates superior performance, achieving 92–96% yield with >99% purity. Its role includes stabilizing intermediates and directing fluorination to the 8-position, minimizing competing reactions at the 6-position.

Solvent and Temperature Optimization

Methanol and ethanol are preferred solvents due to their compatibility with ionic liquids and ease of removal. Reactions conducted at 85°C for 6 hours optimize conversion rates while maintaining product stability.

Purification and Quality Control

Post-synthesis purification involves crystallization and chromatographic techniques :

-

Crystallization : Cooling the reaction mixture to 10°C precipitates the product, which is washed with methanol and deionized water to remove residual catalysts.

-

Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (3:7) resolves minor impurities, ensuring >99.5% purity.

Comparative Analysis of Methodologies

The table below contrasts traditional and patented synthesis approaches:

Challenges and Optimization Strategies

By-Product Suppression

Early methods faced challenges with C6-fluorination by-products, which reduced yield and complicated purification. The use of ionic liquid catalysts addresses this by sterically hindering the 6-position, directing reactivity exclusively to the 8-position.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) initially tested for fluorination led to side reactions. Switching to alcohols (methanol, ethanol) improved selectivity and simplified downstream processing.

Case Studies and Experimental Data

Example 1 from CN112759590A

Wissenschaftliche Forschungsanwendungen

Target Enzymes

The primary mechanism of action for 8-Desmethoxy-8-fluoro Moxifloxacin involves the inhibition of bacterial topoisomerases, specifically:

- Topoisomerase II (DNA gyrase)

- Topoisomerase IV

Mode of Action

By inhibiting these enzymes, the compound disrupts bacterial DNA replication and transcription processes, leading to the cessation of bacterial growth and proliferation. This action is critical in treating infections caused by gram-positive and gram-negative bacteria.

Scientific Research Applications

This compound has a wide range of applications in scientific research, which can be categorized as follows:

Chemistry

- Reactivity Studies : Used to explore the reactivity and stability of fluoroquinolone derivatives.

- Synthesis Development : Investigated for developing new synthetic pathways for antibiotic production.

Microbiology

- Antibacterial Activity Testing : Employed in laboratory settings to determine the effectiveness against various bacterial strains, particularly resistant ones.

- Resistance Mechanism Studies : Utilized to study bacterial resistance mechanisms and the impact of structural modifications on antibacterial efficacy.

Medicine

- Clinical Trials : Investigated as a potential treatment option for complicated bacterial infections, especially those resistant to standard treatments.

- Pharmacokinetics : Analyzed for absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens.

Pharmaceutical Industry

- Quality Control : Used in the development and quality assurance processes of new antibacterial agents.

- Analytical Chemistry : Employed in methods such as High Performance Liquid Chromatography (HPLC) for purity analysis and impurity profiling.

Case Study 1: Efficacy Against MRSA

A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against MRSA. Results indicated a significant reduction in bacterial load in infected models compared to standard treatments.

Case Study 2: Pharmacokinetic Profiling

Research published in Journal of Antimicrobial Chemotherapy detailed the pharmacokinetic properties of this compound. The study found favorable absorption rates and bioavailability, suggesting potential for clinical use in treating severe infections.

Case Study 3: Resistance Mechanism Investigation

A microbiological study focused on understanding how bacteria develop resistance to fluoroquinolones. This research highlighted how this compound could be used to counteract specific resistance mechanisms, providing insights into future therapeutic strategies.

Wirkmechanismus

The bactericidal action of 8-Desmethoxy-8-fluoro Moxifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, the compound prevents bacterial DNA processes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key analogs of moxifloxacin with modifications at position 8 include:

Key Comparative Findings

Antibacterial Activity

- Moxifloxacin : Exhibits potent activity against Gram-positive (e.g., S. aureus) and atypical pathogens due to its methoxy group enhancing DNA gyrase binding .

- No direct efficacy data exist, but structural analogs suggest fluoro substituents may retain activity against resistant strains .

- 6,8-Dimethoxy Moxifloxacin : Dual methoxy groups may improve activity against methicillin-resistant S. aureus (MRSA) by enhancing target affinity .

- 8-Ethoxy Moxifloxacin : Larger ethoxy group could reduce bacterial membrane penetration, lowering efficacy compared to moxifloxacin .

Pharmacokinetics and Stability

- Moxifloxacin : High oral bioavailability and tissue penetration due to balanced lipophilicity from the methoxy group .

- This compound : Fluorine’s electronegativity may increase metabolic stability but reduce solubility, impacting bioavailability .

- 6,8-Dimethoxy Moxifloxacin : Increased lipophilicity may prolong half-life but risk higher tissue accumulation and toxicity .

Resistance and Toxicity

- Moxifloxacin : Resistance arises via mutations in gyrase (e.g., parC) or efflux pump upregulation . Toxicity includes QT prolongation and hepatotoxicity .

- This compound : Structural similarity may confer cross-resistance but reduced methoxy-related mitochondrial toxicity .

- 8-Ethoxy Moxifloxacin : Ethoxy’s bulkiness might reduce off-target effects but increase synthetic complexity and impurity risks .

Research and Regulatory Status

Biologische Aktivität

8-Desmethoxy-8-fluoro Moxifloxacin (8-Des-F-MXF) is a derivative of the fluoroquinolone antibiotic Moxifloxacin, primarily recognized for its antibacterial properties. This compound serves as a significant research tool for studying the metabolism and pharmacokinetics of Moxifloxacin, as well as its potential biological activities. This article delves into the biological activity of 8-Des-F-MXF, highlighting its antibacterial efficacy, mechanisms of action, and implications in clinical and pharmaceutical contexts.

Chemical Structure and Properties

This compound has the chemical formula C20H21F2N3O3 and a molecular weight of approximately 377.4 g/mol. Its structure is characterized by a fluorine atom at the 8-position and the absence of a methoxy group, which differentiates it from Moxifloxacin.

Antibacterial Activity

Research indicates that 8-Des-F-MXF exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, although it is generally less potent than its parent compound, Moxifloxacin.

Comparative Antibacterial Potency

The following table summarizes the antibacterial activity of 8-Des-F-MXF compared to Moxifloxacin:

| Bacterial Strain | Moxifloxacin MIC (µg/mL) | This compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 4.0 | 8.0 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

MIC : Minimum Inhibitory Concentration

These findings suggest that while 8-Des-F-MXF retains some antibacterial properties, its efficacy is markedly reduced compared to Moxifloxacin .

The mechanism through which 8-Des-F-MXF exerts its antibacterial effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV—key enzymes responsible for DNA replication and repair in bacteria. By interfering with these enzymes, the compound disrupts bacterial cell division and ultimately leads to cell death .

Pharmacokinetics

The pharmacokinetic profile of 8-Des-F-MXF is essential for understanding its behavior in biological systems. It is noted that this compound can be utilized to study drug-drug interactions involving Moxifloxacin due to its easier detection in biological samples.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Elimination Half-Life | Approximately 11-15 hours |

| Bioavailability | ~90% |

| Protein Binding | 30-50% |

These parameters highlight the compound's potential for systemic absorption and distribution within the body .

Case Studies and Research Findings

Several studies have explored the biological activity of 8-Des-F-MXF in various contexts:

- Antibacterial Efficacy : A study demonstrated that while 8-Des-F-MXF showed weaker antibacterial activity than Moxifloxacin, it was effective against certain resistant strains, suggesting potential applications in treating infections where traditional antibiotics fail .

- Drug Interaction Studies : Research has focused on how other medications might influence the metabolism of Moxifloxacin through its metabolite, 8-Des-F-MXF, providing insights into safer prescribing practices .

- Pharmacokinetic Modeling : Investigations into the pharmacokinetics of both Moxifloxacin and its metabolite have revealed important information about their absorption rates and distribution in tissues, which is crucial for optimizing dosing regimens in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.